(3S)-3-chlorobutanoic acid (3S)-3-chlorobutanoic acid
Brand Name: Vulcanchem
CAS No.: 25139-77-9
VCID: VC19666951
InChI: InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
SMILES:
Molecular Formula: C4H7ClO2
Molecular Weight: 122.55 g/mol

(3S)-3-chlorobutanoic acid

CAS No.: 25139-77-9

Cat. No.: VC19666951

Molecular Formula: C4H7ClO2

Molecular Weight: 122.55 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-chlorobutanoic acid - 25139-77-9

Specification

CAS No. 25139-77-9
Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
IUPAC Name (3S)-3-chlorobutanoic acid
Standard InChI InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
Standard InChI Key XEEMVPPCXNTVNP-VKHMYHEASA-N
Isomeric SMILES C[C@@H](CC(=O)O)Cl
Canonical SMILES CC(CC(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration and Stereochemistry

(3S)-3-chlorobutanoic acid belongs to the class of chiral carboxylic acids, with a chlorine substituent at the stereogenic third carbon. The (3S) designation refers to the absolute configuration of this center, as defined by the Cahn-Ingold-Prelog priority rules. Its structure is represented by the SMILES notation C[C@@H](CC(=O)O)Cl\text{C}[C@@H](\text{CC}(=\text{O})\text{O})\text{Cl}, which explicitly denotes the S-configuration at carbon 3 . The compound’s enantiomer, (3R)-3-chlorobutanoic acid (PubChem CID: 10986210), shares the same molecular formula but differs in spatial arrangement, leading to distinct biochemical interactions .

Computed Physicochemical Properties

PubChem data provide key computed properties for (3S)-3-chlorobutanoic acid :

PropertyValue
Molecular Weight122.55 g/mol
XLogP3-AA0.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Topological Polar Surface Area37.3 Ų
Heavy Atom Count7

These properties influence solubility, reactivity, and bioavailability. The moderate LogP value suggests balanced lipophilicity, enabling interactions with both aqueous and lipid environments. The defined stereocenter (Defined Atom Stereocenter Count = 1) is critical for its enantioselective behavior in biological systems .

Synthesis Methods

Chlorination of 3-Hydroxybutanoic Acid Derivatives

The most common synthetic route involves the chlorination of 3-hydroxybutanoic acid or its esters. VulcanChem reports the use of chlorinating agents such as thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus trichloride (PCl3\text{PCl}_3) under controlled conditions. For example:

3-Hydroxybutanoic acid+SOCl2base(3S)-3-chlorobutanoic acid+SO2+HCl\text{3-Hydroxybutanoic acid} + \text{SOCl}_2 \xrightarrow{\text{base}} \text{(3S)-3-chlorobutanoic acid} + \text{SO}_2 + \text{HCl}

The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. Stereochemical purity is maintained by using enantiomerically pure starting materials or chiral catalysts.

Alternative Routes

Other methods include:

  • Enzymatic resolution: Kinetic resolution of racemic mixtures using lipases or esterases to isolate the (3S)-enantiomer .

  • Asymmetric synthesis: Catalytic asymmetric hydrogenation of α-chloro-β-keto esters to achieve high enantiomeric excess .

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Metabolic Modulation

(3S)-3-chlorobutanoic acid has shown potential as an inhibitor of enzymes involved in fatty acid metabolism, particularly those catalyzing β-oxidation pathways. The chlorine atom’s electronegativity disrupts substrate-enzyme binding, as demonstrated in studies on acyl-CoA dehydrogenases. For instance, it competitively inhibits butyryl-CoA dehydrogenase with an IC50_{50} of 12.3 μM, suggesting therapeutic relevance in metabolic disorders.

Receptor Interactions

Preliminary data indicate activity at G-protein-coupled receptors (GPCRs), notably the free fatty acid receptor 2 (FFAR2). The compound’s carboxylate group facilitates ionic interactions with arginine residues in the receptor’s binding pocket, while the chlorine enhances hydrophobic contacts .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a chiral building block in synthesizing prostaglandin analogs and β-lactam antibiotics. Its stereochemistry is leveraged to produce enantiomerically pure drugs, reducing off-target effects.

Comparative Analysis of Halogenated Butanoic Acids

CompoundHalogenMolecular Weight (g/mol)Key Application
(3S)-3-chlorobutanoic acidCl122.55Enzyme inhibition, drug synthesis
(3S)-3-bromobutanoic acidBr167.00Radiolabeling studies
(3S)-3-fluorobutanoic acidF106.10PET imaging probes

The table highlights how halogen choice tailors reactivity and application. Chlorine’s balance of electronegativity and atomic radius makes it optimal for enzyme targeting .

Research Frontiers and Challenges

Synthetic Optimization

Challenges remain in scaling enantioselective synthesis. Advances in organocatalysis and flow chemistry aim to improve yields (>85%) and reduce costs for industrial production .

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